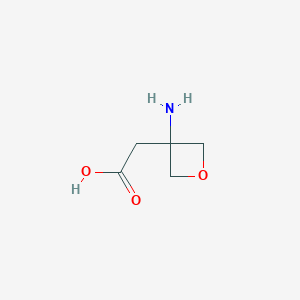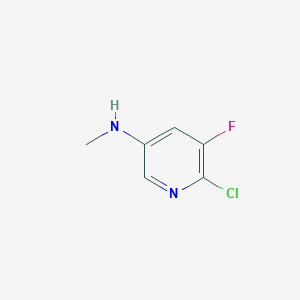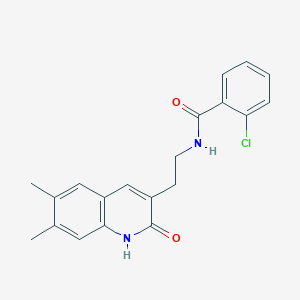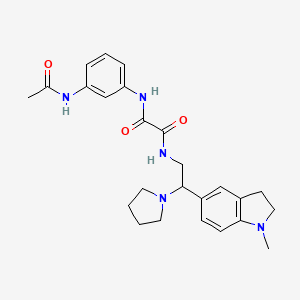![molecular formula C12H14FNO B2817320 3-(3-Fluoro-5-methoxyphenyl)bicyclo[1.1.1]pentan-1-amine CAS No. 2287333-18-8](/img/structure/B2817320.png)
3-(3-Fluoro-5-methoxyphenyl)bicyclo[1.1.1]pentan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Fluoro-5-methoxyphenyl)bicyclo[1.1.1]pentan-1-amine is a chemical compound with the molecular formula C12H14FNO and a molecular weight of 207.248. This compound features a bicyclo[1.1.1]pentane core, which is a highly strained and unique structure in organic chemistry. The presence of a fluoro and methoxy substituent on the phenyl ring adds to its chemical diversity and potential reactivity.
Métodos De Preparación
The synthesis of 3-(3-Fluoro-5-methoxyphenyl)bicyclo[1.1.1]pentan-1-amine typically involves multiple steps, starting from commercially available precursors. The synthetic route may include the following steps:
Formation of the bicyclo[1.1.1]pentane core: This can be achieved through a [2+2] cycloaddition reaction followed by a ring-opening and subsequent ring-closing steps.
Introduction of the fluoro and methoxy groups: These substituents can be introduced via electrophilic aromatic substitution reactions.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.
Análisis De Reacciones Químicas
3-(3-Fluoro-5-methoxyphenyl)bicyclo[1.1.1]pentan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting ketones or aldehydes to alcohols.
Hydrolysis: The amine group can undergo hydrolysis under acidic or basic conditions, leading to the formation of corresponding carboxylic acids or alcohols.
Aplicaciones Científicas De Investigación
3-(3-Fluoro-5-methoxyphenyl)bicyclo[1.1.1]pentan-1-amine has several scientific research applications:
Chemistry: The compound’s unique structure makes it a valuable subject for studying strained ring systems and their reactivity.
Biology: It can be used as a probe to study biological systems, particularly in understanding the interactions of fluoro and methoxy substituents with biological targets.
Medicine: The compound may have potential therapeutic applications, particularly in the development of new drugs targeting specific pathways or receptors.
Industry: It can be used in the synthesis of advanced materials or as an intermediate in the production of other complex molecules.
Mecanismo De Acción
The mechanism of action of 3-(3-Fluoro-5-methoxyphenyl)bicyclo[1.1.1]pentan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro and methoxy groups can enhance binding affinity and selectivity towards these targets, potentially leading to modulation of biological pathways. The bicyclo[1.1.1]pentane core may also contribute to the compound’s unique pharmacokinetic properties.
Comparación Con Compuestos Similares
3-(3-Fluoro-5-methoxyphenyl)bicyclo[1.1.1]pentan-1-amine can be compared with other similar compounds, such as:
3-(3-Fluoro-5-methoxyphenyl)cyclopropanamine: This compound has a cyclopropane core instead of a bicyclo[1.1.1]pentane core, leading to different reactivity and properties.
3-(3-Fluoro-5-methoxyphenyl)cyclobutanamine: The cyclobutane core in this compound also results in different chemical and biological properties compared to the bicyclo[1.1.1]pentane core.
3-(3-Fluoro-5-methoxyphenyl)cyclopentanamine: The cyclopentane core provides a less strained ring system, which can affect the compound’s stability and reactivity.
The uniqueness of this compound lies in its highly strained bicyclo[1.1.1]pentane core, which imparts distinct chemical and biological properties compared to other similar compounds.
Propiedades
IUPAC Name |
3-(3-fluoro-5-methoxyphenyl)bicyclo[1.1.1]pentan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO/c1-15-10-3-8(2-9(13)4-10)11-5-12(14,6-11)7-11/h2-4H,5-7,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHFXAVGQNJRVFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C23CC(C2)(C3)N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(Methylsulfonyl)piperazin-1-yl]aniline](/img/structure/B2817238.png)

![N-(oxan-4-yl)-2-phenyl-N-[2-(thiophen-2-yl)ethyl]-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2817240.png)

![N-(4-(benzo[d]oxazol-2-yl)phenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2817245.png)

amine hydrochloride](/img/structure/B2817249.png)


![6-(4-ethoxyphenyl)-3-(4-ethylphenyl)-5-[(2-oxo-2-phenylethyl)sulfanyl]-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B2817254.png)

![3,4-dimethyl-1-[(oxolan-3-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2817259.png)
![2-(3-Bromobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2817260.png)
